molecular formula C20H18Cl2O3 B2730040 4-[(Z)-3-(2,4-dichlorophenyl)-2-propenoyl]phenyl pivalate CAS No. 298215-30-2

4-[(Z)-3-(2,4-dichlorophenyl)-2-propenoyl]phenyl pivalate

Cat. No.: B2730040
CAS No.: 298215-30-2
M. Wt: 377.26
InChI Key: GYZXFOVWVUPRIU-XFFZJAGNSA-N
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Description

4-[(Z)-3-(2,4-dichlorophenyl)-2-propenoyl]phenyl pivalate is an organic compound characterized by the presence of a dichlorophenyl group and a pivalate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-3-(2,4-dichlorophenyl)-2-propenoyl]phenyl pivalate typically involves the reaction of 2,4-dichlorobenzaldehyde with acetophenone under basic conditions to form the corresponding chalcone. This chalcone is then esterified with pivalic anhydride in the presence of a catalyst such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-3-(2,4-dichlorophenyl)-2-propenoyl]phenyl pivalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: :

Properties

IUPAC Name

[4-[(Z)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2O3/c1-20(2,3)19(24)25-16-9-5-14(6-10-16)18(23)11-7-13-4-8-15(21)12-17(13)22/h4-12H,1-3H3/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZXFOVWVUPRIU-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)/C=C\C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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